molecular formula C11H15N3O2 B3044810 Benzene, 1-azido-4-(diethoxymethyl)- CAS No. 100463-10-3

Benzene, 1-azido-4-(diethoxymethyl)-

Cat. No.: B3044810
CAS No.: 100463-10-3
M. Wt: 221.26 g/mol
InChI Key: SPWVXHGXUVBMCC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
Benzene, 1-azido-4-(diethoxymethyl)- (IUPAC: 1-(azidomethyl)-4-(diethoxymethyl)benzene) is a substituted aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 1-position and a diethoxymethyl (-CH(OEt)₂) group at the 4-position. It serves as a key intermediate in organic synthesis, particularly in click chemistry applications for triazole formation .

The compound is synthesized via nucleophilic substitution, where 1-(bromomethyl)-4-(diethoxymethyl)benzene reacts with sodium azide in dry DMF.

Applications
Its azide group enables Huisgen cycloaddition with alkynes, making it valuable in drug discovery. The diethoxymethyl group acts as a masked aldehyde, offering additional reactivity under acidic conditions .

Properties

CAS No.

100463-10-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-azido-4-(diethoxymethyl)benzene

InChI

InChI=1S/C11H15N3O2/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)13-14-12/h5-8,11H,3-4H2,1-2H3

InChI Key

SPWVXHGXUVBMCC-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC

Canonical SMILES

CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 1-azido-4-(diethoxymethyl)benzene with structurally related azidoarenes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity References
1-(Azidomethyl)-4-(diethoxymethyl)benzene C₁₁H₁₅N₃O₂ 221.26 -CH₂N₃, -CH(OEt)₂ Triazole synthesis, drug intermediates
1-(Azidomethyl)-4-methoxybenzene (1a) C₈H₉N₃O 163.18 -CH₂N₃, -OCH₃ Click chemistry, polymer crosslinking
1-Azido-4-nitrobenzene C₆H₄N₄O₂ 164.12 -N₃, -NO₂ Photoaffinity labeling, explosives
p,p'-Diazidostilbene C₁₄H₁₀N₆ 262.27 Two -N₃ groups on stilbene Crosslinking agent, materials science
4-(Azidomethyl)-1,2-dimethoxybenzene C₉H₁₁N₃O₂ 193.20 -CH₂N₃, -OCH₃ (positions 1,2) Bioconjugation, fluorescent probes
1-Azido-4-(bromomethyl)benzene C₇H₆BrN₃ 212.05 -CH₂N₃, -CH₂Br Precursor for o-AzBnO-DMBI (n-dopants)

Reactivity and Functional Group Influence

  • Azide Reactivity: All compounds undergo Huisgen cycloaddition, but electron-donating groups (e.g., -OCH₃ in 1a) accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂ in 1-azido-4-nitrobenzene) slow it down .
  • Diethoxymethyl Group : Unique to 1-azido-4-(diethoxymethyl)benzene, this group hydrolyzes to an aldehyde under acidic conditions, enabling sequential reactions (e.g., imine formation) . In contrast, methoxy or nitro substituents lack this dual functionality.
  • Stability : The diethoxymethyl group enhances lipophilicity, improving solubility in organic solvents compared to polar analogs like 1-azido-4-nitrobenzene. However, azides with bromine (e.g., 1-azido-4-(bromomethyl)benzene) pose higher toxicity risks .

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-azido-4-(diethoxymethyl)-, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via sequential functionalization of the benzene ring. A common approach involves bromination of p-azido-benzyl alcohol followed by diethoxymethyl group introduction. For example:
  • Step 1 : Treatment of p-azido-benzyl alcohol with PBr₃ in dry dichloromethane (DCM) yields 1-azido-4-(bromomethyl)benzene .
  • Step 2 : Reaction with triethyl orthoformate in acidic conditions forms the diethoxymethyl acetal.
    Validation :
  • NMR Spectroscopy : Confirm azide (-N₃) presence via IR (~2100 cm⁻¹) and diethoxymethyl protons (δ 3.5–3.7 ppm in ¹H NMR) .
  • GC-MS : Compare retention indices (RI) with NIST database entries for analogous benzene derivatives (e.g., packed vs. capillary columns, He carrier gas) .

Q. How does the diethoxymethyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The diethoxymethyl group is an acetal protecting group, stable under neutral/basic conditions but hydrolyzed in acidic environments. To assess stability:
  • Experimental Design : Expose the compound to varying pH (e.g., HCl/NaHCO₃) and monitor degradation via HPLC or TLC.
  • Key Data : Compare hydrolysis rates with structurally similar acetals (e.g., benzaldehyde diethyl acetal) to establish structure-stability relationships .

Advanced Research Questions

Q. What strategies mitigate risks associated with the azido group during large-scale synthesis or functionalization?

  • Methodological Answer : Azides pose explosion risks under heat or shock. Mitigation strategies include:
  • Temperature Control : Maintain reactions below 25°C during azide formation .
  • Dilution : Use dilute solutions to minimize exothermic side reactions.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent unintended oxidations .
  • Safety Protocols : Follow OSHA/NIST guidelines for handling energetic compounds, including blast shields and remote monitoring .

Q. How can computational chemistry predict reactivity patterns of Benzene, 1-azido-4-(diethoxymethyl)- in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and regioselectivity. For example:
  • Huisgen Cycloaddition : Calculate activation energies for 1,3-dipolar cycloaddition with alkynes to predict triazole formation regiochemistry (1,4 vs. 1,5).
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction rates using COSMO-RS models .

Q. What spectroscopic techniques resolve contradictions in characterizing byproducts from azide-alkyne reactions?

  • Methodological Answer : Conflicting data may arise from regioisomeric triazoles or unreacted azide. Use:
  • High-Resolution MS : Differentiate isomers via exact mass (e.g., C₁₅H₂₀N₄O₂ vs. C₁₅H₂₀N₄O₂).
  • 2D NMR (HSQC/HMBC) : Assign triazole proton correlations to distinguish 1,4- and 1,5-isomers .
  • X-ray Crystallography : Resolve ambiguous structures if crystalline byproducts form .

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